molecular formula C8H11BrN2 B2936291 4-Bromo-N1-ethylbenzene-1,2-diamine CAS No. 334829-62-8

4-Bromo-N1-ethylbenzene-1,2-diamine

Cat. No.: B2936291
CAS No.: 334829-62-8
M. Wt: 215.094
InChI Key: FIHMWZLZKMUGJO-UHFFFAOYSA-N
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Description

4-Bromo-N1-ethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and an ethyl group attached to the nitrogen atom of the diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1-ethylbenzene-1,2-diamine typically involves the bromination of N1-ethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst or under specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-Bromo-N1-ethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N1-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group.

    4-Bromo-N1-cyclohexyl-N1-ethylbenzene-1,2-diamine: Contains a cyclohexyl group in addition to the ethyl group.

    N1-ethylbenzene-1,2-diamine: Lacks the bromine substitution

Uniqueness

4-Bromo-N1-ethylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-1-N-ethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHMWZLZKMUGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334829-62-8
Record name 4-bromo-1-N-ethylbenzene-1,2-diamine
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